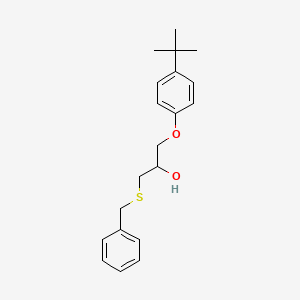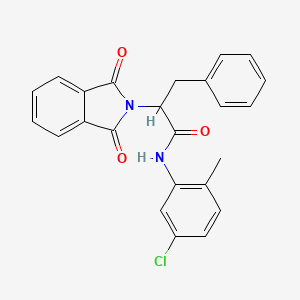![molecular formula C19H11Cl2NO2 B5118005 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide (DBF) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the family of benzamides and is known to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide's anti-inflammatory effects are thought to be mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide's anti-viral effects are believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and suppress metastasis. Inflammatory cells, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has also been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide in lab experiments is its versatility. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide can be used to study a range of biological processes, including cancer, inflammation, and viral infections. Additionally, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide in lab experiments is its potential toxicity. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide. Another area of interest is the investigation of the potential of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide as a therapeutic agent for viral infections such as HIV and HCV. Additionally, further studies are needed to determine the safety and efficacy of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide in clinical settings.
Métodos De Síntesis
2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide can be synthesized through a multi-step process starting from 2,6-dichloroaniline and dibenzo[b,d]furan-3-carboxylic acid. The reaction involves the condensation of the two compounds in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propiedades
IUPAC Name |
2,6-dichloro-N-dibenzofuran-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO2/c20-14-5-3-6-15(21)18(14)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDBWIBVSGCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-dibenzofuran-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)

![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)